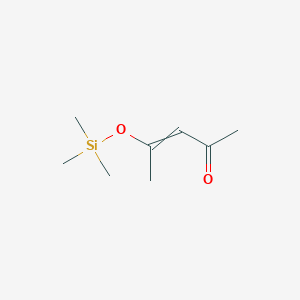

2-Trimethylsiloxypent-2-ene-4-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-trimethylsilyloxypent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2Si/c1-7(9)6-8(2)10-11(3,4)5/h6H,1-5H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBADCSUQBLLAHW-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C)/O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13257-81-3 | |

| Record name | 3-Penten-2-one, 4-((trimethylsilyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013257813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Penten-2-one, 4-[(trimethylsilyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-[(trimethylsilyl)oxy]pent-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of 2-Trimethylsiloxypent-2-ene-4-one?

Introduction: Unveiling a Versatile Synthetic Building Block

(E)-4-(trimethylsilyloxy)pent-3-en-2-one, also known as 2-trimethylsiloxypent-2-ene-4-one or acetylacetone enol trimethylsilyl ether, is a versatile organosilicon compound that serves as a crucial intermediate in modern organic synthesis.[1][2] As a silyl enol ether of acetylacetone, it uniquely combines the reactivity of an enol ether with the stability conferred by the trimethylsilyl protecting group. This structure allows it to act as a stable, isolable equivalent of the enolate of acetylacetone, a widely used C-C bond-forming nucleophile. Its bifunctional nature, possessing both alkene and ketone moieties, opens up a wide array of potential transformations, making it a valuable tool for synthetic chemists.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and potential applications, particularly in the context of medicinal chemistry and drug development.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of (E)-4-(trimethylsilyloxy)pent-3-en-2-one are summarized in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

| Property | Value | Source |

| IUPAC Name | (E)-4-(trimethylsilyloxy)pent-3-en-2-one | [2] |

| Synonyms | This compound, Acetylacetone enol trimethylsilyl ether, TMS acac | [2] |

| CAS Number | 13257-81-3 | [2] |

| Molecular Formula | C₈H₁₆O₂Si | [2] |

| Molecular Weight | 172.30 g/mol | [2] |

| Appearance | Clear, colorless liquid | |

| Boiling Point | 66-68 °C at 4 mmHg | |

| Density | 0.912 g/mL at 25 °C | |

| Refractive Index | n20/D 1.452 | |

| Flash Point | 35 °C (95 °F) - closed cup | |

| InChI | 1S/C8H16O2Si/c1-7(9)6-8(2)10-11(3,4)5/h6H,1-5H3/b8-6+ | |

| SMILES | CC(=O)\C=C(\C)O(C)C |

Safety Information: This compound is a flammable liquid and vapor. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate safety precautions, including working in a well-ventilated fume hood and wearing personal protective equipment, should be observed.

Synthesis and Mechanistic Considerations

(E)-4-(trimethylsilyloxy)pent-3-en-2-one is synthesized from acetylacetone, a readily available 1,3-dicarbonyl compound. The synthesis involves the formation of an enolate followed by trapping with a silyl electrophile, typically trimethylsilyl chloride. Acetylacetone exists in a tautomeric equilibrium between its keto and enol forms, with the enol form being significantly populated due to the stability imparted by intramolecular hydrogen bonding.

The silylation of the enol form of acetylacetone provides the desired silyl enol ether. A general and efficient method for this transformation involves the use of trimethylsilyl chloride in the presence of a base, such as triethylamine, and a catalytic amount of sodium iodide.

Experimental Protocol: Synthesis of (E)-4-(trimethylsilyloxy)pent-3-en-2-one

This protocol is adapted from a general procedure for the synthesis of silyl enol ethers from 1,3-diones.

Materials:

-

Acetylacetone

-

Trimethylsilyl chloride (TMSCl)

-

Triethylamine (Et₃N)

-

Sodium iodide (NaI)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add acetylacetone (1.0 equivalent).

-

Dissolve the acetylacetone in anhydrous diethyl ether or THF.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Add a catalytic amount of sodium iodide.

-

Slowly add trimethylsilyl chloride (1.1 equivalents) to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

-

Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation under reduced pressure to afford pure (E)-4-(trimethylsilyloxy)pent-3-en-2-one.

Causality behind Experimental Choices:

-

Inert Atmosphere: The reaction is carried out under a nitrogen or argon atmosphere to prevent the hydrolysis of the silyl enol ether product by atmospheric moisture.

-

Anhydrous Solvents: Anhydrous solvents are crucial to prevent the premature hydrolysis of trimethylsilyl chloride and the silyl enol ether product.

-

Triethylamine: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

-

Sodium Iodide: Sodium iodide can act as a catalyst by in situ formation of the more reactive trimethylsilyl iodide.

Sources

An In-depth Technical Guide to the Synthesis of 2-Trimethylsiloxypent-2-ene-4-one from Acetylacetone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-trimethylsiloxypent-2-ene-4-one, a versatile silyl enol ether derived from acetylacetone. This document will delve into the underlying chemical principles, provide a detailed experimental protocol, outline methods for purification and characterization, and discuss the applications of this important synthetic intermediate.

Introduction: The Significance of Silyl Enol Ethers

Silyl enol ethers are a class of organosilicon compounds that serve as crucial intermediates in modern organic synthesis. Their utility stems from their ability to act as enolate equivalents, offering a stable and readily handled form of a reactive enolate. The introduction of the bulky trimethylsilyl group enhances the nucleophilicity of the β-carbon of the enol ether, making it a powerful tool for the formation of carbon-carbon bonds. Among these, this compound, derived from the readily available β-dicarbonyl compound acetylacetone, is a particularly valuable building block due to its dual functionality, retaining a ketone moiety for further transformations.

Reaction Mechanism and Theoretical Considerations

The synthesis of this compound from acetylacetone proceeds via the formation of an enolate, followed by trapping with an electrophilic silicon species, typically chlorotrimethylsilane (TMSCl). The reaction is generally carried out in the presence of a non-nucleophilic base, such as triethylamine (NEt₃), which serves to neutralize the hydrochloric acid generated during the reaction.

The key steps are:

-

Enolate Formation: Acetylacetone, being a 1,3-dicarbonyl compound, possesses acidic α-protons (pKa ≈ 9 in water) due to the stabilizing effect of the two adjacent carbonyl groups. The base, triethylamine, facilitates the deprotonation of the α-carbon to form the corresponding enolate.

-

Silylation: The nucleophilic oxygen of the enolate then attacks the electrophilic silicon atom of chlorotrimethylsilane. This results in the formation of a new silicon-oxygen bond and the expulsion of a chloride ion.

-

Neutralization: The chloride ion subsequently reacts with the protonated triethylamine to form triethylammonium chloride, a salt that often precipitates from the reaction mixture.

The reaction is typically regioselective, with silylation occurring at the oxygen of the enolate to form the more thermodynamically stable O-silylated product rather than the C-silylated isomer.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| Acetylacetone | C₅H₈O₂ | 100.12 | 10.0 g | 0.1 | Freshly distilled |

| Chlorotrimethylsilane | C₃H₉ClSi | 108.64 | 13.0 g (15.2 mL) | 0.12 | Freshly distilled |

| Triethylamine | C₆H₁₅N | 101.19 | 12.1 g (16.7 mL) | 0.12 | Dried over KOH |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - | Anhydrous |

| Hexane | C₆H₁₄ | 86.18 | As needed | - | Anhydrous |

| Saturated aq. NaHCO₃ | - | - | As needed | - | - |

| Saturated aq. NH₄Cl | - | - | As needed | - | - |

| Brine | - | - | As needed | - | - |

| Anhydrous MgSO₄ | - | - | As needed | - | - |

3.2. Procedure

-

Reaction Setup: To an oven-dried 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add acetylacetone (10.0 g, 0.1 mol) and anhydrous N,N-dimethylformamide (100 mL).

-

Addition of Reagents: To the stirred solution, add triethylamine (12.1 g, 0.12 mol). Then, add chlorotrimethylsilane (13.0 g, 0.12 mol) dropwise over 15 minutes at room temperature. The addition may be slightly exothermic.

-

Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 12 hours under a nitrogen atmosphere. The formation of a white precipitate (triethylammonium chloride) will be observed.

-

Work-up: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of 150 mL of cold water. Transfer the mixture to a 500 mL separatory funnel and extract with hexane (3 x 100 mL).

-

Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution (1 x 100 mL), saturated aqueous ammonium chloride solution (2 x 100 mL), and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

3.3. Purification

The crude product is a pale yellow oil. Further purification can be achieved by vacuum distillation.

-

Distillation: Distill the crude oil under reduced pressure. Collect the fraction boiling at 66-68 °C at 4 mmHg.[1]

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

4.1. Physical Properties

| Property | Value |

| Molecular Formula | C₈H₁₆O₂Si |

| Molecular Weight | 172.30 g/mol [1][2] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 66-68 °C / 4 mmHg[1] |

| Density | 0.912 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.452[1] |

4.2. Spectroscopic Data

The IUPAC name for the major isomer formed is (E)-4-(trimethylsiloxy)pent-3-en-2-one.[2]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.2 | s | 1H | =CH |

| ~2.1 | s | 3H | -C(=O)CH₃ |

| ~1.9 | s | 3H | =C(CH₃) |

| ~0.2 | s | 9H | -Si(CH₃)₃ |

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum indicates the number of different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | C=O |

| ~160 | =C-O |

| ~98 | =CH |

| ~28 | -C(=O)CH₃ |

| ~22 | =C(CH₃) |

| ~0 | -Si(CH₃)₃ |

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~2960 | C-H stretch (sp³) |

| ~1680 | C=O stretch (conjugated ketone) |

| ~1600 | C=C stretch |

| ~1250 | Si-C stretch |

| ~845 | Si-O stretch |

Applications in Drug Development and Organic Synthesis

This compound is a valuable precursor in a variety of organic transformations, making it highly relevant to drug development and complex molecule synthesis. Its utility lies in its ability to undergo reactions at multiple sites.

-

Mukaiyama Aldol Addition: The silyl enol ether can act as a nucleophile in Lewis acid-catalyzed aldol reactions with aldehydes and ketones to form β-hydroxy ketones, a common structural motif in many natural products and pharmaceuticals.

-

Michael Additions: It can participate in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of 1,5-dicarbonyl compounds, which are versatile intermediates for the synthesis of cyclic systems.

-

Alkylation Reactions: The enol ether can be alkylated at the α-carbon, providing a route to more complex ketone structures.

-

Synthesis of Heterocycles: The 1,3-dicarbonyl surrogate nature of this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds such as pyrazoles, isoxazoles, and pyrimidines, which are prevalent scaffolds in medicinal chemistry.

Conclusion

The synthesis of this compound from acetylacetone is a straightforward and efficient process that provides access to a highly versatile synthetic intermediate. The procedure outlined in this guide, based on the reaction of acetylacetone with chlorotrimethylsilane in the presence of triethylamine, is a reliable method for the preparation of this valuable silyl enol ether. The detailed characterization data and the discussion of its applications underscore the importance of this compound in the toolkit of synthetic chemists, particularly those in the fields of drug discovery and development.

References

-

PubChem. (n.d.). 4-(Trimethylsilyloxy)-3-penten-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetylacetone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (1R,6S,7S)-4-(tert-BUTYLDIMETHYLSILOXY)-6-(TRIMETHYLSILYL)BICYCLO[5.4.0]UNDEC-4-EN-2-ONE. Retrieved from [Link]

Sources

A Technical Guide to 2-Trimethylsiloxypent-2-ene-4-one (CAS 13257-81-3): A Versatile Silyl Enol Ether for Advanced Organic Synthesis

This document provides an in-depth technical examination of 2-Trimethylsiloxypent-2-ene-4-one, a key silyl enol ether intermediate in modern organic chemistry. Designed for researchers, chemists, and professionals in drug development, this guide moves beyond basic data to explore the causality behind its synthesis, the mechanics of its reactivity, and its strategic application in the construction of complex molecular architectures.

Core Concepts: The Strategic Advantage of Silyl Enol Ethers

In the field of organic synthesis, the formation of carbon-carbon bonds is paramount. Traditional methods often rely on the generation of enolates using strong bases. However, these enolates can be unstable, difficult to control regioselectively, and prone to self-condensation reactions. Silyl enol ethers, such as this compound, provide an elegant solution to these challenges. They serve as stable, isolable, and characterizable surrogates for enolates.[1]

The trimethylsilyl group effectively "traps" the enolate form of the parent carbonyl compound, in this case, 2,4-pentanedione (also known as acetylacetone).[2] This covalent Si-O bond is robust enough for purification and storage, yet sufficiently labile to be activated under specific conditions, typically by a Lewis acid, to unleash the nucleophilic character of the enol.[1][3] This controlled reactivity is the cornerstone of its utility in complex synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13257-81-3 | [4] |

| Molecular Formula | C₈H₁₆O₂Si | [4][5] |

| Molecular Weight | 172.30 g/mol | [4][6] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Topological Polar Surface Area | 26.3 Ų | [4] |

| Synonyms | 4-[(Trimethylsilyl)oxy]-3-penten-2-one, Acetylacetone enol trimethylsilyl ether | [5][6] |

Synthesis: Controlling Enolate Formation

The synthesis of silyl enol ethers is a foundational technique in synthetic chemistry. It is generally achieved by reacting an enolizable carbonyl compound with a silyl electrophile, most commonly trimethylsilyl chloride (TMSCl), in the presence of a base.[1]

The Principle of Kinetic vs. Thermodynamic Control

For unsymmetrical ketones, the choice of base and reaction conditions dictates the regioselectivity of the resulting silyl enol ether. This is a critical concept of kinetic versus thermodynamic control.[7]

-

Kinetic Control: Favored at low temperatures (-78°C) with a strong, sterically hindered base like lithium diisopropylamide (LDA). The base removes the most sterically accessible proton, leading to the less substituted, less stable silyl enol ether. This process is rapid and irreversible under these conditions.[1][7]

-

Thermodynamic Control: Favored at higher temperatures (room temperature or above) with a weaker base, such as triethylamine (Et₃N). These reversible conditions allow equilibrium to be established, favoring the formation of the more substituted, more stable alkene.[1][7]

While the parent molecule for our topic, 2,4-pentanedione, is symmetric, understanding this principle is crucial for any synthetic chemist employing silyl enol ether chemistry.

Protocol: Synthesis of this compound

This protocol describes a standard procedure for the synthesis from 2,4-pentanedione, which, due to its symmetry and acidic α-protons, readily forms the desired product under thermodynamic conditions.

Methodology:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2,4-pentanedione (1.0 eq) and anhydrous dichloromethane (DCM). Cool the flask to 0°C in an ice bath.

-

Base Addition: Add triethylamine (1.1 eq) to the solution dropwise.

-

Silylation: Add trimethylsilyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. A white precipitate of triethylammonium chloride will form.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the salt, rinsing the flask and filter cake with additional DCM.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by fractional distillation under vacuum to yield the pure this compound as a clear liquid.

-

Characterization: The product should be characterized by NMR and IR spectroscopy. Expected IR peaks include a strong C=O stretch (~1670 cm⁻¹) and a C=C stretch (~1600 cm⁻¹). ¹H NMR will show characteristic peaks for the trimethylsilyl group, methyl groups, and the vinyl proton.

Core Reactivity: The Mukaiyama Aldol Addition

The most significant application of this compound in drug development and complex synthesis is its role as a nucleophile in the Mukaiyama Aldol Reaction .[8][9] Discovered by Teruaki Mukaiyama, this reaction involves the Lewis acid-mediated addition of a silyl enol ether to a carbonyl compound (an aldehyde or ketone).[10]

Advantages over Traditional Aldol Reactions:

-

Defined Regiochemistry: The reaction occurs only at the position of the pre-formed silyl enol ether, preventing unwanted side reactions.

-

Avoidance of Self-Condensation: The silyl enol ether is not basic and does not promote the self-condensation of the aldehyde or ketone partner.[10]

-

Milder Conditions: The reaction avoids the use of strong, corrosive bases.

Reaction Mechanism

The reaction proceeds through an open transition state, unlike the cyclic Zimmerman-Traxler model for traditional aldol reactions.[3]

-

Activation: A Lewis acid (e.g., TiCl₄, BF₃·OEt₂) coordinates to the oxygen of the electrophilic carbonyl compound (aldehyde/ketone), dramatically increasing its electrophilicity.

-

Nucleophilic Attack: The π-bond of the silyl enol ether attacks the activated carbonyl carbon. This is the key C-C bond-forming step.

-

Intermediate Formation: A β-siloxy carbocation intermediate is formed, which is stabilized by the Lewis acid.

-

Silyl Transfer & Workup: The trimethylsilyl group is transferred, and upon aqueous workup, the silyl ether is hydrolyzed to yield the final β-hydroxy carbonyl product.

Strategic Applications in Drug Discovery

The Mukaiyama aldol reaction is a powerful tool for constructing complex molecular frameworks found in many natural products and active pharmaceutical ingredients (APIs), such as polyketides and macrolides.[9] Its ability to create new stereocenters with high levels of control is invaluable in a field where stereochemistry often dictates biological activity.

For drug development professionals, this compound represents a readily available, versatile C5 building block. It can be used to introduce an acetylacetone moiety into a target molecule, which can then be further elaborated.

Experimental Protocol: A Representative Mukaiyama Aldol Reaction

This protocol provides a practical example of the reaction between this compound and benzaldehyde.

Methodology:

-

Setup: A flame-dried, three-neck flask under an inert atmosphere (N₂) is charged with anhydrous dichloromethane (DCM) and cooled to -78°C (dry ice/acetone bath).

-

Lewis Acid: Titanium tetrachloride (TiCl₄, 1.1 eq) is added dropwise via syringe.

-

Reactant Addition: A solution of benzaldehyde (1.0 eq) and this compound (1.2 eq) in DCM is added dropwise to the cold TiCl₄ solution over 30 minutes.

-

Reaction: The mixture is stirred at -78°C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Workup: The mixture is allowed to warm to room temperature and transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted three times with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired β-hydroxy ketone.

Safety and Handling

This compound is a flammable liquid and vapor and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

-

Wikipedia. (n.d.). Silyl enol ether. Retrieved from [Link]

-

Xie, L., Isenberger, K. M., Held, G., & Dahl, L. M. (n.d.). Highly Stereoselective Kinetic Enolate Formation: Steric vs Electronic Effects. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

Wikipedia. (n.d.). Mukaiyama aldol addition. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Asymmetric Mukaiyama Aldol Reaction. Thieme. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mukaiyama Aldol Addition. Retrieved from [Link]

-

Organic Chemistry Academy. (2023, June 26). Thermodynamic vs Kinetic Enolates. Retrieved from [Link]

-

RSC. (2023, November 8). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. Retrieved from [Link]

-

PubChem. (n.d.). 4-Trimethylsilyloxy-3-penten-2-one. Retrieved from [Link]

-

University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Kinetic and Thermodynamic Control of Aldolization in Higher Order Polyquinane Systems. Synthetic Communications, 16(2). Retrieved from [Link]

-

Green Chemical, LLC. (n.d.). The Essential Role of 2,4-Pentanedione in Modern Chemical Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Silyl enol ether synthesis by silylation. Retrieved from [Link]

Sources

- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Mukaiyama Aldol Addition [organic-chemistry.org]

- 4. 4-Trimethylsilyloxy-3-penten-2-one | C8H16O2Si | CID 6059369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 13257-81-3: 4-[(Trimethylsilyl)oxy]-3-penten-2-one [cymitquimica.com]

- 6. 13257-81-3 CAS Manufactory [m.chemicalbook.com]

- 7. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

A Technical Guide to (E)-4-(trimethylsilyloxy)pent-3-en-2-one: Synthesis, Properties, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (E)-4-(trimethylsilyloxy)pent-3-en-2-one, a versatile silyl enol ether derived from acetylacetone. The document delves into its chemical properties, provides a detailed, field-proven protocol for its synthesis, and explores its significant applications in organic synthesis, with a particular focus on carbon-carbon bond formation reactions that are crucial in the field of drug discovery and development. As a stable and reactive enolate equivalent, this reagent serves as a cornerstone for the stereocontrolled construction of complex molecular architectures. This guide is intended to be a practical resource for researchers, offering both theoretical insights and actionable experimental procedures.

Introduction and Nomenclature

(E)-4-(trimethylsilyloxy)pent-3-en-2-one is a prominent member of the silyl enol ether class of organic compounds. These molecules are characterized by a C=C double bond with a silyloxy group (-OSiR₃) attached to one of the sp²-hybridized carbon atoms. The presence of the silicon moiety lends these reagents unique stability and reactivity profiles compared to their corresponding enolates.

The nomenclature of this compound can sometimes be a source of confusion. While the user-provided name, 2-trimethylsiloxypent-2-ene-4-one, is recognized as a valid synonym, the formal IUPAC name is (E)-4-(trimethylsilyloxy)pent-3-en-2-one [1]. The "(E)" stereodescriptor indicates that the higher priority substituents on the double bond (the acetyl group and the trimethylsilyloxy group) are on opposite sides. Other commonly used synonyms include acetylacetone enol trimethylsilyl ether and TMS acac.

Silyl enol ethers, in general, are indispensable tools in modern organic synthesis. Their utility stems from their ability to act as nucleophiles in a variety of carbon-carbon bond-forming reactions, most notably the Mukaiyama aldol addition. This reaction allows for the coupling of a silyl enol ether with an aldehyde or ketone under Lewis acidic conditions, providing a powerful method for the construction of β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products and pharmaceutical agents.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of (E)-4-(trimethylsilyloxy)pent-3-en-2-one is essential for its proper handling, purification, and characterization.

Table 1: Physicochemical Properties of (E)-4-(trimethylsilyloxy)pent-3-en-2-one

| Property | Value | Source |

| IUPAC Name | (E)-4-(trimethylsilyloxy)pent-3-en-2-one | PubChem[1] |

| Synonyms | This compound, Acetylacetone enol trimethylsilyl ether, TMS acac | PubChem[1], Santa Cruz Biotechnology[2] |

| CAS Number | 13257-81-3 | PubChem[1] |

| Molecular Formula | C₈H₁₆O₂Si | PubChem[1] |

| Molecular Weight | 172.30 g/mol | PubChem[1] |

| Appearance | Liquid | Sigma-Aldrich |

| Boiling Point | 66-68 °C at 4 mmHg | Sigma-Aldrich |

| Density | 0.912 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n²⁰/D 1.452 | Sigma-Aldrich |

Spectroscopic Data:

The structural elucidation of (E)-4-(trimethylsilyloxy)pent-3-en-2-one relies heavily on nuclear magnetic resonance (NMR) spectroscopy.

Table 2: Predicted ¹H and ¹³C NMR Data

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.4 | s | 1H | =CH | |

| ~2.1 | s | 3H | -C(=O)CH₃ | |

| ~1.9 | s | 3H | =C(CH₃)O- | |

| ~0.2 | s | 9H | -Si(CH₃)₃ | |

| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||

| ~198 | C=O | |||

| ~158 | =C-O | |||

| ~100 | =CH | |||

| ~28 | -C(=O)CH₃ | |||

| ~21 | =C(CH₃)O- | |||

| ~0 | -Si(CH₃)₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The data presented here are typical values.

Synthesis of (E)-4-(trimethylsilyloxy)pent-3-en-2-one

The synthesis of silyl enol ethers can be achieved under either kinetic or thermodynamic control. For (E)-4-(trimethylsilyloxy)pent-3-en-2-one, which is derived from a symmetrical diketone (acetylacetone), the regioselectivity is not a concern. The following protocol describes a reliable method for the preparation of this compound.

Reaction Scheme:

Caption: General synthesis of (E)-4-(trimethylsilyloxy)pent-3-en-2-one.

Experimental Protocol:

This protocol is adapted from established procedures for the synthesis of silyl enol ethers.

Materials:

-

Acetylacetone (freshly distilled)

-

Trimethylsilyl chloride (TMSCl, freshly distilled)

-

Triethylamine (Et₃N, distilled from CaH₂)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen/argon inlet is assembled.

-

Reagent Addition: The flask is charged with acetylacetone (1.0 equivalent) and anhydrous diethyl ether or THF. The solution is cooled to 0 °C in an ice bath. Triethylamine (1.1 equivalents) is then added dropwise via the dropping funnel.

-

Silylation: Trimethylsilyl chloride (1.1 equivalents) is added dropwise to the stirred solution at 0 °C. A white precipitate of triethylammonium chloride will form.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: The reaction mixture is filtered under an inert atmosphere to remove the triethylammonium chloride precipitate. The filter cake is washed with a small amount of anhydrous solvent.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield (E)-4-(trimethylsilyloxy)pent-3-en-2-one as a colorless liquid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent the hydrolysis of the silyl enol ether product by atmospheric moisture.

-

Anhydrous Conditions: All reagents and solvents must be rigorously dried as both TMSCl and the silyl enol ether product are sensitive to water.

-

Triethylamine as Base: Triethylamine acts as a base to deprotonate the enol form of acetylacetone, facilitating the reaction with TMSCl. It also serves as a scavenger for the HCl generated during the reaction.

-

Distillation: Purification by distillation under reduced pressure is necessary to remove any unreacted starting materials and byproducts, yielding a product of high purity.

Key Applications in Drug Development and Organic Synthesis

The primary utility of (E)-4-(trimethylsilyloxy)pent-3-en-2-one lies in its role as a nucleophilic building block for the formation of new carbon-carbon bonds.

The Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a cornerstone of modern synthetic chemistry. It involves the Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound. This reaction offers several advantages over traditional base-catalyzed aldol reactions, including milder reaction conditions and improved control over stereochemistry.

Mechanism of the Mukaiyama Aldol Reaction:

Sources

The Synthetic Cornerstone: A Deep Dive into 2-Trimethylsiloxypent-2-ene-4-one (TMSACAC) for Advanced Chemical Synthesis

Foreword for the Modern Researcher

In the landscape of contemporary organic synthesis, particularly within the fast-paced environments of pharmaceutical and materials science research, the demand for versatile, stable, and reactive intermediates is paramount. Among the plethora of reagents available, silyl enol ethers have carved out a significant niche as robust nucleophiles for a variety of carbon-carbon bond-forming reactions. This guide focuses on a particularly valuable, yet often underexplored, member of this class: 2-Trimethylsiloxypent-2-ene-4-one.

This document eschews a conventional, rigid format. Instead, it is structured to provide a holistic and practical understanding of this reagent, mirroring the thought process of a seasoned researcher. We will delve into its fundamental properties, explore the nuances of its synthesis with an emphasis on reproducibility, and, most importantly, showcase its strategic applications with field-proven insights. Every protocol and mechanistic claim is substantiated with citations to authoritative literature, ensuring that this guide serves as both a theoretical and a practical resource for scientists at the forefront of chemical innovation.

Section 1: Nomenclature and Physicochemical Identity

At its core, the molecule of interest is the trimethylsilyl enol ether derivative of acetylacetone (2,4-pentanedione). While the systematic IUPAC name provides an unambiguous descriptor, a variety of synonyms are encountered in the literature and commercial catalogs. A clear understanding of this nomenclature is the first step toward effectively utilizing this reagent.

Systematic and Common Names:

The compound is most formally named (Z)-4-(trimethylsiloxy)pent-3-en-2-one . However, it is frequently referred to by several other names, including:

-

This compound

-

Acetylacetone enol trimethylsilyl ether

-

Trimethylsilyl acetylacetonate

-

TMSACAC

For clarity and consistency, this guide will use the acronym TMSACAC alongside its more formal names.

Physicochemical Properties:

A thorough understanding of a reagent's physical and chemical properties is critical for its safe handling, storage, and effective use in synthesis. The table below summarizes the key physicochemical data for TMSACAC, compiled from reliable sources.

| Property | Value | Source(s) |

| CAS Number | 13257-81-3 | [1] |

| Molecular Formula | C₈H₁₆O₂Si | [1] |

| Molecular Weight | 172.30 g/mol | [1] |

| Appearance | Colorless to yellow liquid | |

| Boiling Point | 66-68 °C at 4 mmHg | |

| Density | 0.912 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.452 | |

| Storage Temperature | 2-8°C |

Spectroscopic Signature:

The structural identity of TMSACAC can be unequivocally confirmed through standard spectroscopic techniques. While specific spectra should be acquired for each batch, the following characteristic signals are expected:

-

¹H NMR: Signals corresponding to the trimethylsilyl group protons, methyl group protons, and the vinyl proton.

-

¹³C NMR: Resonances for the carbonyl carbon, the enol ether carbons, the trimethylsilyl carbons, and the methyl carbons.

-

IR Spectroscopy: A strong absorption band characteristic of the α,β-unsaturated ketone carbonyl group, as well as bands corresponding to the C=C double bond and the Si-O bond.

-

Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns.

Section 2: Synthesis and Purification: A Protocol-Driven Approach

The synthesis of silyl enol ethers is a well-established transformation in organic chemistry. For β-dicarbonyl compounds like acetylacetone, the formation of the silyl enol ether is particularly facile due to the heightened acidity of the α-protons. The choice of synthetic method often depends on the desired scale, available reagents, and the required purity of the final product.

Core Principles of Synthesis

The formation of TMSACAC involves the trapping of the enolate of acetylacetone with a trimethylsilyl electrophile, most commonly trimethylsilyl chloride (TMSCl). The reaction is typically carried out in the presence of a base to facilitate the deprotonation of the acetylacetone.[2]

Conceptual workflow for the synthesis of TMSACAC.

The choice of base is critical and can influence the reaction rate and workup procedure. A common and effective base is triethylamine (Et₃N), which is strong enough to deprotonate acetylacetone and forms a solid ammonium salt that can be easily removed by filtration.

Detailed Experimental Protocol

The following protocol is a robust and reproducible method for the laboratory-scale synthesis of TMSACAC, adapted from established procedures for silyl enol ether formation.[3][4]

Materials:

-

Acetylacetone (2,4-pentanedione)

-

Trimethylsilyl chloride (TMSCl), freshly distilled

-

Triethylamine (Et₃N), distilled from CaH₂

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with acetylacetone (1.0 eq) and anhydrous diethyl ether. The solution is cooled to 0 °C in an ice bath.

-

Base Addition: Triethylamine (1.1 eq) is added to the stirred solution.

-

Silylation: Trimethylsilyl chloride (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. A white precipitate of triethylammonium chloride will form.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: The reaction mixture is filtered to remove the triethylammonium chloride precipitate. The filter cake is washed with a small amount of anhydrous diethyl ether.

-

Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound as a colorless to pale yellow liquid.[5]

Self-Validation and Causality:

-

Anhydrous Conditions: The use of anhydrous solvents and flame-dried glassware is crucial as TMSCl and the resulting silyl enol ether are sensitive to moisture. Hydrolysis will regenerate the starting acetylacetone and form hexamethyldisiloxane.[2]

-

Inert Atmosphere: A nitrogen or argon atmosphere prevents the introduction of atmospheric moisture.

-

Controlled Addition: The slow, dropwise addition of TMSCl at 0 °C helps to control the exothermicity of the reaction and minimize side reactions.

-

Purification by Distillation: Fractional distillation under reduced pressure is the preferred method for obtaining high-purity TMSACAC, as it effectively removes any non-volatile impurities and unreacted starting materials. The reduced pressure is necessary to prevent thermal decomposition of the product at higher temperatures.

Section 3: Synthetic Applications and Field-Proven Insights

The utility of TMSACAC stems from its nature as a stable, yet reactive, enolate equivalent. It serves as a versatile nucleophile in a variety of carbon-carbon bond-forming reactions, often under mild, Lewis acid-catalyzed conditions. This allows for precise control over reactivity and selectivity, which is a significant advantage in the synthesis of complex molecules.

Mukaiyama Aldol Addition

The Mukaiyama aldol addition is a cornerstone reaction of silyl enol ethers. In this reaction, TMSACAC adds to an aldehyde or ketone in the presence of a Lewis acid (e.g., TiCl₄, BF₃·OEt₂) to form a β-hydroxy-1,3-dicarbonyl compound after aqueous workup.[6][7]

Mechanism of the Mukaiyama Aldol Addition.

Insight for the Researcher: The Mukaiyama aldol reaction offers a significant advantage over traditional base-mediated aldol reactions by avoiding harsh basic conditions that can lead to side reactions such as self-condensation and dehydration. The use of chiral Lewis acids can also enable enantioselective variants of this reaction, providing access to stereochemically defined products. This reaction is particularly valuable in natural product synthesis where the construction of complex stereochemical arrays is often required.[8]

Alkylation Reactions

TMSACAC can be alkylated at the α-carbon by reaction with a suitable electrophile in the presence of a Lewis acid. This provides a route to more complex 1,3-dicarbonyl compounds.

Example Application: The reaction of TMSACAC with a tertiary alkyl halide in the presence of a Lewis acid like TiCl₄ can introduce a sterically demanding tertiary alkyl group, a transformation that is often challenging using traditional enolate chemistry due to competing elimination reactions.[2]

Cycloaddition Reactions

Silyl enol ethers, including TMSACAC, can participate in various cycloaddition reactions, serving as the electron-rich diene or dienophile component. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.

-

[4+3] Cycloadditions: In the presence of a suitable three-carbon partner, TMSACAC can undergo [4+3] cycloadditions to form seven-membered rings, which are common structural motifs in many natural products.

-

[3+2] Cycloadditions: TMSACAC can also react with 1,3-dipoles in [3+2] cycloaddition reactions to generate five-membered heterocyclic rings. This approach is valuable for the synthesis of various nitrogen- and oxygen-containing heterocycles.[3]

Insight for the Drug Development Professional: The ability to construct diverse heterocyclic scaffolds is of immense importance in drug discovery, as heterocycles are privileged structures in many approved pharmaceuticals. The use of TMSACAC in cycloaddition reactions provides a modular and efficient route to novel heterocyclic libraries for biological screening.

Section 4: Conclusion and Future Outlook

This compound (TMSACAC) is a powerful and versatile reagent for modern organic synthesis. Its stability, coupled with its tunable reactivity as a nucleophile, makes it an invaluable tool for the construction of complex molecular architectures. From the foundational Mukaiyama aldol addition to more advanced cycloaddition strategies, TMSACAC offers reliable and reproducible methods for carbon-carbon and carbon-heteroatom bond formation.

As the drive for more efficient and selective synthetic methodologies continues, particularly in the realms of natural product synthesis and drug discovery, the strategic application of well-defined reagents like TMSACAC will undoubtedly play an increasingly important role. It is our hope that this guide will serve as a valuable resource for researchers looking to harness the full potential of this remarkable synthetic building block.

References

-

Wikipedia. Silyl enol ether. [Link]

-

Organic Syntheses. (1,4-Dioxaspiro[4.5]dec-7-en-8-yloxy)trimethylsilane. [Link]

-

Organic Chemistry Portal. Silyl enol ether synthesis by silylation. [Link]

-

Organic Syntheses. SYNTHESIS OF 2α-BENZYLOXY-8-OXABICYCLO[3.2.1]OCT-6-EN-3-ONE BY [4 + 3] CYCLOADDITION. [Link]

-

Wikipedia. Mukaiyama aldol addition. [Link]

-

ACS Publications. Ketone and silyl enol ether tested as nucleophile. [Link]

-

National Center for Biotechnology Information. Electrochemical and Photocatalytic Oxidative Coupling of Ketones via Silyl Bis-enol Ethers. [Link]

-

ACS Publications. Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. [Link]

-

PubChem. 4-Trimethylsilyloxy-3-penten-2-one. [Link]

-

Organic Syntheses. 2-methyl-2-(trimethylsiloxy)pentan-3-one. [Link]

-

ACS Publications. Synthesis of 1,4-Dicarbonyl Compounds from Silyl Enol Ethers and Bromocarbonyls, Catalyzed by an Organic Dye under Visible-Light Irradiation with Perfect Selectivity for the Halide Moiety over the Carbonyl Group. [Link]

-

YouTube. Silyl enol ether: Preparation & application by Dr. Tanmoy Biswas (Chemistry-The Mystery of Molecules). [Link]

-

Organic Syntheses. tris(trimethylsilyl)silane. [Link]

-

University of California, Davis. Enolates of β-Dicarbonyl Compounds. [Link]

-

National Center for Biotechnology Information. Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles. [Link]

-

Organic Syntheses. (4R)-(+)-tert-BUTYLDIMETHYLSILOXY-2-CYCLOPENTEN-1-ONE. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0291690). [Link]

-

ACS Publications. New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund). [Link]

-

NIST WebBook. 4-Trimethylsiloxy(trimethylsilyl)valerate. [Link]

-

SpectraBase. AMINO-3-TRIMETHYLSILYLOXY-PENT-1-ENE - Optional[13C NMR] - Chemical Shifts. [Link]

-

Organic Syntheses. (z)-4-(trimethylsilyl)-3-buten-1-ol. [Link]

-

PubMed. MSTFA as an Effective TMS Source for the TMSOTf-Catalzyed Synthesis of Cyclic Acetals. [Link]

-

Organic Chemistry Portal. MSTFA as an Effective TMS Source for the TMSOTf-Catalzyed Synthesis of Cyclic Acetals. [Link]

-

National Center for Biotechnology Information. Natural Products in the 'Marketplace': Interfacing Synthesis and Biology. [Link]

-

PubChem. 4-(Trimethylsilyl)pent-3-en-2-ol. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

National Center for Biotechnology Information. Chemoenzymatic total synthesis of natural products. [Link]

-

ResearchGate. Tris(acetylacetonato) Iron(III): Recent Developments and Synthetic Applications | Request PDF. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Organic Syntheses. [ - Spiro[4.5]decan-1-one, 4-methoxy. [Link]

-

EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. [Link]

-

Semantic Scholar. Investigations on the Lewis-Acids-Catalysed Electrophilic Aromatic Substitution Reactions of Thionyl Chloride and Selenyl Chloride, the Substituent Effects, and the Reaction Mechanisms. [Link]

-

National Center for Biotechnology Information. Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. [Link]

-

ResearchGate. Lewis acid‐catalyzed scrambling process for Me3SiH, which occurs, when... [Link]-acid_fig1_229068019)

Sources

- 1. 4-Trimethylsilyloxy-3-penten-2-one | C8H16O2Si | CID 6059369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. Natural Products in the ‘Marketplace’: Interfacing Synthesis and Biology - PMC [pmc.ncbi.nlm.nih.gov]

Molecular structure and weight of 2-Trimethylsiloxypent-2-ene-4-one

An In-Depth Technical Guide to 2-Trimethylsiloxypent-2-ene-4-one: Molecular Structure, Properties, and Synthetic Utility

Foreword

Prepared for researchers, scientists, and professionals in drug development and synthetic chemistry, this guide provides a comprehensive technical overview of this compound. As a Senior Application Scientist, my objective is to synthesize foundational chemical data with practical, field-tested insights. This document delves into the molecular characteristics, synthesis, and reactivity of this versatile silyl enol ether, grounding theoretical knowledge in established experimental protocols and authoritative literature.

Introduction and Strategic Importance

This compound, systematically known as (E)-4-(trimethylsiloxy)pent-3-en-2-one, is a prominent member of the silyl enol ether class of organic compounds.[1] Silyl enol ethers are critical intermediates in modern organic synthesis, serving as versatile enolate surrogates that offer significant advantages in terms of stability, regioselectivity, and controlled reactivity.[1] The strategic importance of this particular molecule stems from its precursor, acetylacetone, a common and readily available starting material. The conversion of the β-dicarbonyl moiety of acetylacetone into a silyl enol ether unlocks a powerful tool for the construction of complex molecular architectures.

The trimethylsilyl group acts as a protecting group for the enol form of the ketone, allowing for a range of selective transformations at other sites of a molecule or enabling specific carbon-carbon bond formations that would otherwise be complicated by the inherent reactivity of the parent dicarbonyl compound. This guide will explore the fundamental properties of this compound, provide a detailed protocol for its synthesis, and discuss its applications, thereby offering a complete scientific resource for its effective utilization in a research and development setting.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a pentene backbone with a ketone and a trimethylsiloxy group at positions 4 and 2, respectively. The IUPAC name, (E)-4-(trimethylsiloxy)pent-3-en-2-one, indicates that the geometry around the double bond is of the E-configuration.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | (E)-4-(trimethylsiloxy)pent-3-en-2-one | PubChem[1] |

| Synonyms | This compound, 4-(Trimethylsiloxy)-3-penten-2-one, Acetylacetone enol trimethylsilyl ether | PubChem[1], Sigma-Aldrich[2] |

| CAS Number | 13257-81-3 | Sigma-Aldrich[2] |

| Molecular Formula | C₈H₁₆O₂Si | PubChem[1] |

| Molecular Weight | 172.30 g/mol | PubChem[1] |

| Appearance | Liquid | Sigma-Aldrich[2] |

| Boiling Point | 66-68 °C at 4 mmHg | Sigma-Aldrich[2] |

| Density | 0.912 g/mL at 25 °C | Sigma-Aldrich[2] |

| Refractive Index | n20/D 1.452 | Sigma-Aldrich[2] |

Synthesis and Mechanistic Considerations

The synthesis of silyl enol ethers from enolizable carbonyl compounds is a cornerstone of organosilicon chemistry. The most common and direct method involves the reaction of an enolate with a silyl halide, typically trimethylsilyl chloride (TMSCl). For a β-dicarbonyl compound like acetylacetone, the enol form is particularly stable due to conjugation and intramolecular hydrogen bonding, making it readily convertible to its corresponding silyl enol ether.

The choice of base and reaction conditions is critical in determining the regioselectivity of silylation for unsymmetrical ketones. However, for a symmetrical β-dicarbonyl like acetylacetone, this is not a concern. A common and effective method involves the use of a non-nucleophilic base, such as triethylamine (Et₃N), in the presence of TMSCl. The base serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the formation of the silyl enol ether.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of silyl enol ethers from carbonyl compounds.

Materials:

-

Acetylacetone (2,4-pentanedione)

-

Trimethylsilyl chloride (TMSCl), freshly distilled

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (oven-dried)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Charging the Flask: To the flask, add acetylacetone (1 equivalent) and anhydrous diethyl ether. Cool the mixture to 0 °C in an ice bath.

-

Addition of Base and Silylating Agent: Add triethylamine (1.1 equivalents) to the stirred solution. In the dropping funnel, place a solution of trimethylsilyl chloride (1.1 equivalents) in anhydrous diethyl ether.

-

Reaction: Add the TMSCl solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Workup: A white precipitate of triethylammonium chloride will form. Filter the mixture through a pad of Celite under a nitrogen atmosphere.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen atmosphere is crucial as silyl enol ethers are sensitive to moisture. Hydrolysis will revert the product back to the starting dicarbonyl compound.

-

Anhydrous Solvents: Similarly, anhydrous solvents are used to prevent premature hydrolysis of both the silylating agent and the product.

-

Freshly Distilled Reagents: Distillation of TMSCl and Et₃N removes any impurities, particularly water and HCl, that could interfere with the reaction.

-

Excess Base and Silylating Agent: A slight excess of the base and silylating agent ensures the complete conversion of the acetylacetone.

-

Controlled Addition at Low Temperature: Dropwise addition of TMSCl at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the trimethylsilyl group (a sharp singlet around 0.2 ppm), the two methyl groups on the pentene backbone (singlets around 2.0-2.2 ppm), and the vinylic proton (a singlet around 5.0-5.5 ppm). The integration of these peaks would correspond to a 9:3:3:1 ratio.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the trimethylsilyl carbons (around 0 ppm), the two methyl carbons (in the range of 20-30 ppm), the vinylic carbon, the carbon bearing the siloxy group, and the carbonyl carbon (downfield, typically >190 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the absence of a broad O-H stretch (indicative of the enol), and the presence of a strong C=O stretching frequency (around 1670-1690 cm⁻¹), a C=C stretching frequency (around 1600-1640 cm⁻¹), and a strong Si-O stretching frequency (around 1050-1100 cm⁻¹).

Reactivity and Synthetic Applications

This compound is a valuable intermediate in organic synthesis, primarily due to the versatile reactivity of the silyl enol ether functionality.

-

Mukaiyama Aldol Addition: In the presence of a Lewis acid (e.g., TiCl₄), it can react with aldehydes and ketones to form β-hydroxy carbonyl compounds.

-

Alkylation: It can undergo alkylation at the α-carbon with electrophiles such as alkyl halides.

-

Halogenation: Reaction with halogens (e.g., Br₂) leads to the formation of α-halo ketones.

-

Michael Addition: It can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

A specific application of this compound is in the synthesis of organosilicon carbofunctional compounds, such as 4-(3′-triethoxysilylpropylimino)pent-2-en-2-ol and 4-(3′-triethoxysilylpropylamino)pent-3-en-2-one.[2]

Reaction Pathway Diagram

Caption: Key reactions of this compound.

Conclusion

This compound is a synthetically valuable silyl enol ether that is readily accessible from acetylacetone. Its well-defined molecular structure and predictable reactivity make it a reliable tool for the construction of complex organic molecules. This guide has provided a comprehensive overview of its properties, a detailed and reasoned experimental protocol for its synthesis, and an outline of its key applications. For researchers and drug development professionals, a thorough understanding of this and related silyl enol ethers is essential for the design and execution of modern synthetic strategies.

References

-

PubChem. Compound Summary for CID 6059369, 4-Trimethylsilyloxy-3-penten-2-one. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Silyl enol ether synthesis by silylation. [Link]

Sources

Analysis of 2-Trimethylsiloxypent-2-ene-4-one: A Convergent Kinetic and Thermodynamic Silyl Enol Ether

An In-Depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The regioselective formation of enolates is a cornerstone of modern synthetic chemistry, enabling precise carbon-carbon bond formation. The distinction between kinetic and thermodynamic control dictates the structure of the resulting enolate and, consequently, the final product. This guide dissects the identity of 2-trimethylsiloxypent-2-ene-4-one, a silyl enol ether derived from pentane-2,4-dione (acetylacetone). Contrary to the divergent pathways seen in typical unsymmetrical ketones, we demonstrate that for β-dicarbonyl compounds like pentane-2,4-dione, the kinetic and thermodynamic pathways converge. The formation of this compound is overwhelmingly favored under both sets of conditions, making it the definitive kinetic and thermodynamic product. This analysis is grounded in the principles of proton acidity, enolate stability, and reaction energetics, supported by established experimental protocols.

Foundational Principles: Kinetic vs. Thermodynamic Enolate Control

In the context of unsymmetrical ketones, the deprotonation of an α-carbon can lead to two or more regioisomeric enolates. The selective formation of one isomer over another is governed by the reaction conditions, a concept known as kinetic versus thermodynamic control.[1][2][3]

-

Kinetic Control : This regime favors the product that is formed fastest. Deprotonation occurs at the most sterically accessible, least-hindered α-proton. The reaction is conducted under irreversible conditions, typically using a strong, sterically hindered base (e.g., Lithium Diisopropylamide, LDA) at very low temperatures (e.g., -78 °C) to trap the initial, rapidly formed product.[1][4] The resulting "kinetic enolate" features a less-substituted double bond.

-

Thermodynamic Control : This regime favors the most stable product. The reaction is run under reversible (equilibrating) conditions, typically at higher temperatures (room temperature or above) with a weaker base (e.g., triethylamine, alkoxides) or a substoichiometric amount of a strong base.[5] These conditions allow the initially formed kinetic enolate to revert to the starting ketone and eventually form the more stable "thermodynamic enolate," which possesses a more substituted, and thus more stable, double bond, consistent with Zaitsev's rule.[3]

The choice between these pathways is a critical strategic decision in multistep synthesis.

| Feature | Kinetic Control | Thermodynamic Control |

| Objective | Fastest formed product | Most stable product |

| Temperature | Low (e.g., -78 °C)[1][4] | Higher (e.g., 0 °C to reflux) |

| Base | Strong, sterically hindered (e.g., LDA)[1][4] | Weaker, less hindered (e.g., Et3N, NaH, alkoxides)[4] |

| Solvent | Aprotic (e.g., THF, ether) | Protic or aprotic |

| Resulting Enolate | Less substituted double bond | More substituted double bond |

| Reaction Nature | Irreversible, rapid | Reversible, equilibrating |

The Unique Substrate: Pentane-2,4-dione (Acetylacetone)

To understand the nature of this compound, one must first analyze its precursor, pentane-2,4-dione. This β-dicarbonyl compound possesses unique electronic properties that distinguish it from simple unsymmetrical ketones.

-

Exceptional Acidity : Pentane-2,4-dione has two types of α-protons: those on the terminal methyl groups (C1 and C5) and those on the central methylene group (C3). The C3 methylene protons are exceptionally acidic (pKa ≈ 9 in DMSO) compared to the methyl protons (pKa ≈ 20). This is because the resulting carbanion is stabilized by resonance delocalization across both adjacent carbonyl groups, distributing the negative charge over five atoms (O-C-C-C-O).

-

Inherent Enol Stability : Due to this conjugation and the formation of a stable, six-membered intramolecular hydrogen bond, pentane-2,4-dione exists predominantly in its enol form at equilibrium (about 92% enol).[6][7] This inherent stability is a strong indicator of the preferred electronic configuration.

Mechanistic Analysis: The Convergence of Pathways

The synthesis of a silyl enol ether from pentane-2,4-dione involves deprotonation followed by trapping the resulting enolate with an electrophilic silicon source, typically trimethylsilyl chloride (TMSCl).[4]

The Deprotonation Step:

-

Kinetic Perspective : The rate of proton abstraction is directly related to the proton's acidity. The C3 methylene protons of pentane-2,4-dione are approximately 10^11 times more acidic than the terminal methyl protons. Therefore, any base, whether strong or weak, will deprotonate the C3 position orders of magnitude faster than the C1 or C5 positions. The deprotonation at C3 is the overwhelmingly dominant kinetic event.

-

Thermodynamic Perspective : The stability of the resulting enolate determines the thermodynamic product. The enolate formed by deprotonating C3 is highly stabilized by delocalization across the entire five-atom β-dicarbonyl system. The alternative enolate, formed from deprotonating a terminal methyl group, would result in a less stable, cross-conjugated system. Therefore, the C3-deprotonated enolate is also the most thermodynamically stable intermediate.

Because the most acidic proton also leads to the most stable enolate, the kinetic and thermodynamic pathways converge to a single, highly favored intermediate.

The Silylation Step:

The highly resonant enolate is then trapped by TMSCl. Silylation occurs exclusively on the oxygen atom (O-silylation) rather than the carbon atom (C-silylation) due to the high oxophilicity of silicon and the formation of a very strong Si-O bond.[4] This yields the final product, this compound, which retains the stable conjugated π-system.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis under thermodynamic conditions, which are operationally simpler and highly effective for this specific substrate.

Objective : To synthesize this compound from pentane-2,4-dione.

Materials :

-

Pentane-2,4-dione (1.0 equiv)

-

Triethylamine (Et3N) (2.5 equiv)[8]

-

Trimethylsilyl chloride (TMSCl) (2.0 equiv, freshly distilled)

-

Anhydrous Dichloromethane (CH2Cl2)

-

Saturated aqueous Sodium Bicarbonate (NaHCO3)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure :

-

Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add pentane-2,4-dione (1.0 equiv) and anhydrous CH2Cl2 (to make a 0.1 M solution).

-

Cooling : Cool the solution to 0 °C in an ice-water bath. Causality: Cooling moderates the exothermic reaction and prevents potential side reactions, although for this substrate, selectivity is not a major issue.

-

Base Addition : Add triethylamine (2.5 equiv) to the stirred solution. Causality: Triethylamine acts as both the base to generate the enolate and as an acid scavenger to neutralize the HCl byproduct from the reaction of the enolate with TMSCl.

-

Silylating Agent Addition : Add trimethylsilyl chloride (2.0 equiv) dropwise via the dropping funnel over 15 minutes. A white precipitate (triethylammonium chloride) will form. Causality: Dropwise addition ensures the concentration of the reactive silylating agent remains controlled. An excess of TMSCl ensures complete conversion of the enolate.

-

Reaction Monitoring : Allow the reaction to stir at 0 °C for 1 hour.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup : Quench the reaction by adding saturated aqueous NaHCO3. Transfer the mixture to a separatory funnel and extract with CH2Cl2 (3x).

-

Washing : Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 and brine. Causality: The washes remove the triethylammonium salt and any remaining acidic or basic impurities.

-

Drying and Concentration : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The crude product can often be used directly.[8] If necessary, purify by distillation under reduced pressure to yield this compound as a colorless oil.

Applications in Modern Synthesis

This compound, and silyl enol ethers in general, are highly versatile nucleophiles in organic synthesis.[4] They are stable enough to be isolated and purified but are sufficiently reactive to engage with a range of electrophiles, most notably in the Mukaiyama Aldol Addition .[9][10][11] In this reaction, a Lewis acid activates an aldehyde or ketone, which is then attacked by the silyl enol ether to form a β-hydroxy carbonyl compound, a crucial motif in many natural products and pharmaceuticals.[10][12] The defined regiochemistry of this compound ensures that subsequent reactions occur at the C1 position with high fidelity.

References

-

Silyl enol ether - Wikipedia . Wikipedia. [Link]

-

Mukaiyama aldol addition - Wikipedia . Wikipedia. [Link]

-

Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues . Royal Society of Chemistry. (2023-11-08). [Link]

-

Mukaiyama Aldol Addition - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

Asymmetric Mukaiyama Aldol Reaction . Thieme Chemistry. [Link]

-

Mukaiyama Aldol Reaction | Chem-Station Int. Ed. Chem-Station. (2014-05-04). [Link]

-

Experimental - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

-

Kinetic vs. Thermodynamic Enolates . University of Calgary. [Link]

-

Kinetic vs. Thermodynamic Enolates . University of Calgary. [Link]

-

Kinetic and thermodynamic enolates - YouTube . YouTube. (2018-04-28). [Link]

-

Kinetic Versus Thermodynamic Enolates - Master Organic Chemistry . Master Organic Chemistry. (2022-08-19). [Link]

-

Explain why 92% of 2,4-pentanedione exists as the enol tautomer i... - Pearson . Pearson. [Link]

-

Kinetic vs. Thermodynamic Enolates | PDF | Home & Garden - Scribd . Scribd. [Link]

-

Why is Acetylacetone highly stable in enol-form? - Quora . Quora. (2017-11-23). [Link]

Sources

- 1. www1.udel.edu [www1.udel.edu]

- 2. scribd.com [scribd.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Explain why 92% of 2,4-pentanedione exists as the enol tautomer i... | Study Prep in Pearson+ [pearson.com]

- 7. quora.com [quora.com]

- 8. rsc.org [rsc.org]

- 9. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 10. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mukaiyama Aldol Addition [organic-chemistry.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to 2-Trimethylsiloxypent-2-ene-4-one: Sourcing, Synthesis, and Application

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 2-Trimethylsiloxypent-2-ene-4-one. It delves into the compound's commercial availability, synthesis, core reactivity, and safe handling, providing a foundational understanding for its effective use in advanced organic synthesis.

Introduction: The Strategic Value of a Silyl Enol Ether

This compound, also known by its IUPAC name (E)-4-trimethylsilyloxypent-3-en-2-one, is a silyl enol ether—a class of indispensable intermediates in modern organic chemistry.[1][2] Silyl enol ethers act as stable, versatile enolate surrogates, enabling mild and regioselective carbon-carbon bond formation, a cornerstone of molecular construction in medicinal chemistry and materials science.[3]

This specific molecule, derived from acetylacetone, offers a synthetically useful building block. Its bifunctional nature, possessing both a nucleophilic enol ether and a ketone moiety, allows for sequential and diverse reaction pathways. Understanding its properties is paramount for leveraging its full synthetic potential.

Key Physicochemical Properties: [1]

| Property | Value |

|---|---|

| CAS Number | 13257-81-3 |

| Molecular Formula | C₈H₁₆O₂Si |

| Molecular Weight | 172.30 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 66-68 °C at 4 mmHg |

| Density | 0.912 g/mL at 25 °C |

Commercial Availability and Sourcing

Reliable sourcing of starting materials is the first step in any successful research campaign. This compound is available from several reputable chemical suppliers, typically offered at purities suitable for synthetic applications. When procuring this reagent, it is crucial to consider purity, available quantities, and shipping regulations, as it is often classified as a dangerous good for transport.[4]

Table of Commercial Suppliers:

| Supplier | Product Name | Purity | Notes | URL |

|---|---|---|---|---|

| Sigma-Aldrich (Merck) | 4-(Trimethylsiloxy)-3-penten-2-one | ≥97.0% (GC) | Available as a derivatization grade reagent. | |

| Santa Cruz Biotechnology | 4-(Trimethylsiloxy)-3-penten-2-one | Research Grade | Classified as a Dangerous Good for transport.[4] | |

| TCI America | 4-Trimethylsilyloxy-3-penten-2-one | >96.0% | Available in various quantities. | |

| Alfa Chemistry | 4-(Trimethylsiloxy)-3-penten-2-one | 95%+ | Offered for research and development.[5] |

| Parchem | this compound | Standard | Specialty chemical supplier.[6] | |

Note: Availability and product specifications are subject to change. Always consult the supplier's website and Certificate of Analysis for the most current information.

Synthesis and Mechanistic Considerations